2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride
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Overview
Description
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride is a chemical compound with the empirical formula C10H14ClNO . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 199.68 .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and structural analysis of compounds related to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride. For example, Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, providing insights into their molecular structures and potential applications in nonlinear optical (NLO) properties due to their unique electron distributions and molecular electrostatic potential (MEP) maps (Almansour et al., 2016).
Pharmacological Applications
Research into the pharmacological applications of related compounds has shown potential in the development of selective inhibitors for specific neurological functions. Falch et al. (1999) investigated the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and their effects on GABA uptake mechanisms, indicating potential therapeutic applications in neurological disorders (Falch et al., 1999).
Material Science and Catalysis
The development of novel catalysts and materials is another area of application. For instance, the work by Xiao et al. (2014) on the metal-free, visible-light-induced cross-dehydrogenative coupling of tertiary amines with diazo compounds showcases the potential of these compounds in synthesizing N-aryl-2,3-dihydrobenzo[d]azepines with high regioselectivity, highlighting their utility in organic synthesis and material science applications (Xiao et al., 2014).
Antimicrobial and Antitumor Activities
Antimicrobial and antitumor activities of related compounds have also been a focus of research. The study by Ali (2019) on the synthesis and antimicrobial screening of new 4,5,6,7-Tetra Hydro Benzo Thiophene Derivatives, for example, underscores the potential of these compounds in developing new antimicrobial agents (Ali, 2019).
Neuroprotective Effects
The neuroprotective properties of related compounds have been investigated, with Waldmeier et al. (2000) exploring the neurorescuing and antiapoptotic properties of CGP 3466 in models relevant for Parkinson's disease, suggesting the potential of these compounds in treating neurodegenerative disorders (Waldmeier et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIXPTOKLAIUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2OC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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